molecular formula C8H13NO3 B13240851 2-Amino-2-(3-oxocyclohexyl)acetic acid

2-Amino-2-(3-oxocyclohexyl)acetic acid

Cat. No.: B13240851
M. Wt: 171.19 g/mol
InChI Key: ASMJMACPOPZHFT-UHFFFAOYSA-N
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Description

2-Amino-2-(3-oxocyclohexyl)acetic acid is a chemical compound with the molecular formula C8H13NO3 and a molecular weight of 171.19 g/mol It is characterized by the presence of an amino group, a ketone group, and a cyclohexyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(3-oxocyclohexyl)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of cyclohexanone with glycine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the formation of the desired product being facilitated by the presence of an acid or base catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography may be employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(3-oxocyclohexyl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-2-(3-oxocyclohexyl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-2-(3-oxocyclohexyl)acetic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ketone group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-(2-Oxocyclohexyl)acetic acid: Similar structure but lacks the amino group.

    [(2-Amino-2-oxoethyl)thio]acetic acid: Contains a thioether group instead of a cyclohexyl ring.

    2-Amino-2-(3-oxo-2,3-dihydroisoxazol-5-yl)acetic acid: Contains an isoxazole ring instead of a cyclohexyl ring .

Uniqueness

2-Amino-2-(3-oxocyclohexyl)acetic acid is unique due to the presence of both an amino group and a ketone group on a cyclohexyl ring.

Properties

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

2-amino-2-(3-oxocyclohexyl)acetic acid

InChI

InChI=1S/C8H13NO3/c9-7(8(11)12)5-2-1-3-6(10)4-5/h5,7H,1-4,9H2,(H,11,12)

InChI Key

ASMJMACPOPZHFT-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC(=O)C1)C(C(=O)O)N

Origin of Product

United States

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